(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside

Overview

Description

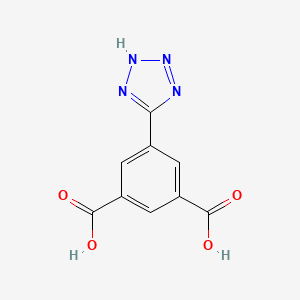

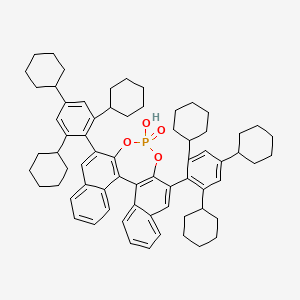

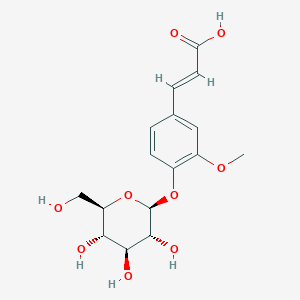

This compound is a glucoside derivative of cinnamic acid. Glucosides are compounds that contain a glucose residue bound to another functional group or molecule. In this case, the glucose is bound to a cinnamic acid derivative via a glycosidic linkage .

Molecular Structure Analysis

The molecular structure of glucosides involves a glucose molecule bound to another molecule via a glycosidic linkage. The specific structure of “(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside” would involve a cinnamic acid derivative bound to glucose .Scientific Research Applications

Bioavailability and Bioactivities

(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside, commonly part of the hydroxycinnamic acids (HCAs) family, demonstrates significant biological activities due to its phenolic structure. Research indicates that HCAs exhibit a broad spectrum of bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. Conjugates of p-coumaric acid, closely related to HCAs, have been extensively studied, showing that conjugation enhances their biological activities. However, despite their high bioactivity, the low absorption of these conjugates presents a challenge for their effective utilization in therapeutic applications (Pei et al., 2016).

Structural-Activity Relationships

The antioxidant activity of HCAs, including derivatives like this compound, is closely related to their chemical structure. Studies on structure-activity relationships (SARs) have found that certain structural modifications can significantly impact their efficacy as antioxidants. The presence of an unsaturated bond on the side chain and modifications to the aromatic ring and carboxylic function are critical for enhancing antioxidant activity. These insights help in the design of more potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Cosmeceutical Applications

The cosmeceutical industry benefits from the application of HCAs due to their protective effects against UV radiation and their anti-aging properties. Hydroxycinnamic acids and their derivatives, including this compound, have been recognized for their potential as anti-aging, anti-inflammatory agents, and their role in correcting hyperpigmentation. Despite their promising applications, the poor stability of these compounds poses a significant challenge, necessitating further research to improve their formulation for topical use (Taofiq et al., 2017).

Enzymatic Biosensors for Detection

The development of enzymatic biosensors for detecting HCAs, such as this compound, in various samples (wine, beer, propolis) showcases an innovative application. These biosensors offer a promising, low-cost technology for the direct monitoring of biologically important compounds, facilitating fast response and simple sample processing procedures. The advancement in enzyme immobilization techniques, particularly using nanomaterials and nanocomposites, highlights the potential for more stable and efficient detection methods in the food and cosmetics industries (Bounegru & Apetrei, 2021).

Mechanism of Action

Lavandoside, also known as (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-β-D-glucopyranoside or 2-Propenoic acid, 3-[4-(beta-D-glucopyranosyloxy)-3-methoxyphenyl]-, (2E)-, is an active compound found in the flowers of Lavandula spica . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound interacts with its targets to exert its effects . More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a natural compound isolated from Lavandula spica flowers, it is likely to interact with multiple biochemical pathways

Pharmacokinetics

The pharmacokinetics of Lavandoside, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Information about its bioavailability is also currently unavailable. Future research should focus on these aspects to understand how the compound is processed in the body .

Result of Action

It is known that lavandoside exhibits pharmacological properties . More research is needed to elucidate the specific molecular and cellular effects of this compound.

Action Environment

The action, efficacy, and stability of Lavandoside can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and more. Specific details about how these factors influence lavandoside’s action are currently unknown .

properties

IUPAC Name |

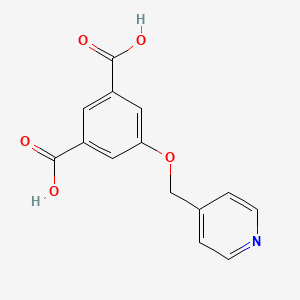

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIRSXOYFWPFD-BJGSYIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537-98-4 | |

| Record name | Ferulic acid 4-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)